5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid is a chemical compound with the molecular weight of 197.19 . Its IUPAC name is 5-(tetrahydro-2H-pyran-4-yl)isoxazole-4-carboxylic acid . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO4/c11-9(12)7-5-10-14-8(7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 197.19 .Scientific Research Applications
Synthesis of Biologically Active Compounds
5-(Oxan-4-yl)-1,2-oxazole-3-carboxylic acid plays a critical role in the synthesis of biologically active compounds. For instance, its derivatives have been utilized in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which serve as key scaffolds for developing peptidomimetics and biologically active compounds. This synthesis protocol is notable for its ability to overcome the challenges posed by the Dimroth rearrangement, facilitating the creation of triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Macrolide Synthesis
The photooxygenation of oxazoles, including this compound derivatives, has been explored as a method to generate activated carboxylates. This approach is particularly useful for synthesizing macrolides such as recifeiolide and curvularin, showcasing the versatility of oxazoles in synthetic organic chemistry (Wasserman et al., 1981).
Functionalized 4-Aminooxazoles Synthesis
An innovative synthesis method has been developed for producing highly functionalized 4-aminooxazoles through a gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition. This technique leverages the structural and functional versatility of oxazoles, enabling the synthesis of chiral oxazoles with biologically relevant substitution patterns. The process exemplifies the potential of oxazoles in creating diverse and complex molecular architectures (Gillie et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Properties
IUPAC Name |
5-(oxan-4-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-9(12)7-5-8(14-10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGYCQCUICESQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782291-86-4 |
Source
|
Record name | 5-(oxan-4-yl)-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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